molecular formula C14H10N2O2 B3056874 2-(3-Nitrophenyl)indolizine CAS No. 7496-74-4

2-(3-Nitrophenyl)indolizine

Cat. No.: B3056874
CAS No.: 7496-74-4
M. Wt: 238.24 g/mol
InChI Key: WDNGCEBMFLHBOX-UHFFFAOYSA-N
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Description

Overview of Indolizine (B1195054) Heterocycles in Modern Organic Synthesis

Indolizine is recognized as a "privileged" scaffold in contemporary organic synthesis. derpharmachemica.comchim.it Its structure, a fusion of a π-electron-rich pyrrole (B145914) ring and a π-electron-deficient pyridine (B92270) ring, imparts a unique reactivity profile. researchgate.net The highest electron density is found at the C-3 position of the five-membered ring, making it the primary site for electrophilic substitution. bohrium.commdpi.com

The synthesis of the indolizine framework has been a subject of extensive research for over a century, leading to a diverse array of synthetic methodologies. ijettjournal.orgrsc.org These strategies can be broadly categorized and have been continually refined to improve efficiency, yield, and environmental friendliness. derpharmachemica.comijettjournal.org

Key Synthetic Approaches:

Tschitschibabin (Chichibabin) Reaction: This classical method involves the reaction of α-picoline derivatives with α-halocarbonyl compounds, followed by cyclization. chim.itoregonstate.edu It remains a foundational strategy for accessing the indolizine core.

1,3-Dipolar Cycloaddition: A highly versatile and widely used method, this approach involves the [3+2] annulation of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes (dipolarophiles). chim.itresearchgate.netacs.org This method allows for the construction of highly substituted indolizines. ijettjournal.org

Cyclization and Cycloisomerization Reactions: Numerous strategies rely on the cyclization of suitably functionalized pyridine or pyrrole precursors. ijettjournal.orgchim.it These include metal-catalyzed processes involving palladium, copper, rhodium, and gold, which facilitate the formation of the bicyclic system under various conditions. ijettjournal.orgbohrium.com More recent developments focus on greener techniques like microwave-assisted synthesis to reduce reaction times and the use of hazardous solvents. derpharmachemica.comresearchgate.net

The reactivity of the indolizine nucleus has also been thoroughly explored. Beyond electrophilic substitution at C-3, functionalization at other positions, such as C-1 and C-2, can be achieved through various reactions, including C-H functionalization, which is a major focus of modern synthetic chemistry. bohrium.com Palladium-catalyzed cross-coupling reactions, for instance, have enabled the introduction of various substituents at different positions of the indolizine ring. chim.it

The diverse biological activities reported for indolizine derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties, have spurred significant interest in their synthesis and functionalization. chim.itresearchgate.netresearchgate.net Furthermore, their inherent fluorescence makes them attractive candidates for applications in materials science as dyes, sensors, and components for organic light-emitting diodes (OLEDs). chim.itresearchgate.net

Significance of Nitrophenyl Substitution in Indolizine Frameworks

The introduction of a nitrophenyl group onto the indolizine scaffold, as in 2-(3-Nitrophenyl)indolizine, significantly modulates the electronic properties of the parent heterocycle. The nitro group (NO₂) is a powerful electron-withdrawing group, which influences the reactivity, stability, and photophysical characteristics of the molecule.

Nitration of the indolizine ring itself typically occurs at the 1- and 3-positions under strongly acidic conditions. chim.it However, the synthesis of nitrophenyl-substituted indolizines is generally achieved by using a pre-functionalized building block, such as a nitrophenacyl bromide in a Tschitschibabin-type synthesis or a nitrophenyl-substituted dipolarophile in a cycloaddition reaction. oregonstate.eduacs.org For example, the nitration of 2-phenylindolizine (B189232) with a mixture of nitric and sulfuric acid yields 2-(4-nitrophenyl)indolizine. chim.it

The presence of the nitro group on the phenyl ring at the C-2 position has several important consequences:

Electronic Effects: The electron-withdrawing nature of the nitrophenyl substituent decreases the electron density of the indolizine ring system. This can affect the molecule's reactivity in subsequent chemical transformations.

Photophysical Properties: The nitro group can act as an acceptor in donor-acceptor chromophores. In conjunction with the electron-donating indolizine core, this can lead to internal charge transfer (ICT) upon photoexcitation. rsc.org This property is crucial for the design of fluorescent dyes and materials with specific optical properties, potentially shifting absorption and emission wavelengths. rsc.org

Biological Activity: In medicinal chemistry, the nitro group is a common pharmacophore. Its inclusion can influence a compound's ability to interact with biological targets like enzymes or receptors. ontosight.aiontosight.ai For instance, the nitro group can participate in redox reactions within cells, a mechanism exploited in some antimicrobial and anticancer agents. ontosight.ai

The position of the nitro group on the phenyl ring (ortho, meta, or para) is also critical, as it determines the extent of electronic communication with the indolizine core. In the case of this compound, the meta-substitution prevents direct resonance delocalization between the nitro group and the point of attachment to the indolizine ring, resulting in a primarily inductive electron-withdrawing effect.

Scope of Academic Research on this compound Compounds

Academic research on the this compound framework is situated within the broader investigation of substituted indolizines for applications in medicinal chemistry and materials science. While specific studies focusing solely on the parent this compound are not extensively documented in isolation, research on its derivatives highlights the interest in this particular substitution pattern.

A key example is the study of Ethyl this compound-1-carboxylate . ontosight.ai The presence of this compound in chemical databases indicates that it has been synthesized and is of interest for biomedical and pharmaceutical research. ontosight.ai The structure combines the this compound core with an ethyl ester group at the 1-position, a common modification to explore structure-activity relationships and enhance potential biological effects. ontosight.ai

Research into related structures further underscores the scientific interest in nitrophenyl-substituted indolizines. Studies have been conducted on various isomers and derivatives, such as:

2-(p-Nitrophenyl)indolizine oregonstate.edu

1-Nitro-2-(p-nitrophenyl)indolizine oregonstate.edu

3-(4-Nitro-benzoyl)-indolizine derivatives ontosight.ai

These investigations often focus on synthesizing libraries of compounds to screen for biological activities or to study their photophysical properties. acs.org The synthesis of new functionalized indolizines, including those with nitroaryl moieties, is frequently pursued through methods like 1,3-dipolar cycloaddition reactions. bch.ro The overarching goal of this research is to develop novel molecules with tailored properties, whether for therapeutic applications or for use as functional materials. ontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C14H10N2O2/c17-16(18)14-6-3-4-11(8-14)12-9-13-5-1-2-7-15(13)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WDNGCEBMFLHBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00323968
Record name 2-(3-nitrophenyl)indolizine
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Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

7496-74-4
Record name 2-(3-Nitrophenyl)indolizine
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Record name 2-(3-nitrophenyl)indolizine
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Record name 2-(3-NITROPHENYL)INDOLIZINE
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Chemical Reactivity and Transformations of 2 3 Nitrophenyl Indolizine Frameworks

Electrophilic Substitution and Functionalization of the Indolizine (B1195054) Core

The indolizine nucleus is highly susceptible to electrophilic attack, a characteristic stemming from its high electron density, particularly in the five-membered pyrrole-like ring. The primary sites for electrophilic substitution are the C1 and C3 positions.

The indolizine system is basic, and studies on various indolizine derivatives have shown that protonation preferentially occurs on the five-membered ring. 1H NMR studies have demonstrated that the C3 position is the most basic site of the heterocycle, leading to preferential protonation at this position under acidic conditions. chim.it This behavior is critical as it can protect the C3 position from electrophilic attack in strongly acidic media. While direct studies on 2-(3-nitrophenyl)indolizine are not specified, this general principle of C3 protonation is expected to hold true, influencing the outcome of reactions carried out in acidic environments.

The nitration of the indolizine core is highly dependent on the reaction conditions. For the closely related 2-phenylindolizine (B189232), nitration with nitric acid alone has been shown to yield 1,3-dinitro-2-phenylindolizine, albeit in low yields. chim.it This suggests that under these conditions, the indolizine ring itself is nitrated.

Conversely, when nitration is performed in a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄), the reaction proceeds on the phenyl substituent, yielding 2-(4-nitrophenyl)indolizine. chim.it This change in regioselectivity is attributed to the protonation of the highly basic C3 position of the indolizine ring in the strongly acidic medium, which deactivates the ring towards electrophilic attack and favors nitration on the appended phenyl ring. chim.it

For this compound, further nitration would be expected to follow similar pathways. Under milder acidic conditions, a second nitro group could potentially be introduced onto the indolizine nucleus at the C1 or C3 position. In strongly acidic media like HNO₃/H₂SO₄, the indolizine ring would be deactivated by protonation, potentially directing a second nitration onto the already substituted nitrophenyl ring, although the existing nitro group is deactivating.

Table 1: Nitration Products of 2-Phenylindolizine Under Different Conditions

ReagentProductReference
Nitric Acid1,3-Dinitro-2-phenylindolizine chim.it
HNO₃/H₂SO₄2-(4-Nitrophenyl)indolizine chim.it

The electron-rich nature of the indolizine ring makes it amenable to nitrosation and diazo coupling reactions. The preparation of azo derivatives of indolizines can be readily achieved by using an arenediazonium ion as the electrophile. This reaction typically occurs at the position of highest electron density, which is the C3 position. For this compound, coupling with a diazonium salt is expected to proceed smoothly at the C3 position, yielding a 3-azo-substituted product. Kinetic studies on related indolizines have confirmed that nitrosation involves an attack on the conjugate acid of the indolizine. chim.it

Alkylation and acylation are common methods for functionalizing the indolizine core. Friedel-Crafts acylation of 2-phenylindolizine with acetyl chloride in the presence of a catalyst proceeds readily to give a mixture of 1,3-diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine. This indicates that both the indolizine ring and the phenyl substituent can be acylated. In contrast, benzoylation with benzoyl chloride can occur even without a catalyst. For this compound, acylation is expected to occur primarily on the indolizine ring at the C1 and C3 positions due to the deactivating effect of the nitro group on the phenyl ring.

Halogenation represents a key transformation for introducing functional handles onto the indolizine framework. While specific studies on this compound are not detailed in the provided context, the general reactivity of indolizines suggests that halogenation would occur at the electron-rich C1 and C3 positions of the indolizine core. The choice of halogenating agent and reaction conditions would be crucial in controlling the regioselectivity and extent of halogenation.

A highly efficient Friedel–Crafts type hydroxyalkylation at the C3 position of indolizines has been developed using (hetero)arylglyoxals in the presence of hexafluoroisopropanol (HFIP). nih.govacs.org This reaction provides direct access to polyfunctionalized indolizines bearing an α-hydroxyketone moiety at the C3 site. nih.govacs.org This method is significant as it furnishes benzoin-type products that are otherwise difficult to synthesize. nih.gov Given the general applicability of this reaction to the indolizine skeleton, it is expected that this compound would react with various (hetero)arylglyoxals at the C3 position to yield the corresponding α-hydroxyketone adducts in excellent yields. nih.gov

Reduction, Oxidation, and Cyclization Reactions of this compound Frameworks

The chemical versatility of the this compound scaffold is demonstrated through a variety of transformations, including reduction of its peripheral nitro group, oxidative cyclization to form complex polyheterocycles, and general oxidation reactions that affect the core indolizine structure.

Reduction of the Nitro Group to Amine Derivatives

The transformation of the nitro group in this compound into an amine is a pivotal reaction, as it yields 2-(3-aminophenyl)indolizine, a key precursor for further functionalization. This reduction can be accomplished using several established methods for converting aromatic nitro compounds to anilines. wikipedia.orgorganic-chemistry.org The choice of reagent is crucial to ensure selectivity, preserving the integrity of the indolizine ring system.

Commonly employed methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. wikipedia.org Chemical reductions are also widely applicable. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., hydrochloric acid) or iron metal in acidic media are effective for this conversion. youtube.comstackexchange.com These methods are generally high-yielding and tolerate a range of other functional groups. stackexchange.com The resulting amine derivative is significantly more nucleophilic than its nitro precursor, opening up pathways for subsequent reactions like the Pictet-Spengler cyclization.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Description
H₂, Pd/C or PtO₂ Catalytic hydrogenation; a common and clean method. wikipedia.org
Fe, HCl/Acetic Acid Metal-acid reduction; a classic and cost-effective method.
SnCl₂·2H₂O, HCl Tin(II) chloride in acid; known for its chemoselectivity, sparing other reducible groups like nitriles or esters. stackexchange.com

| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used in aqueous solutions. wikipedia.org |

Oxidative Pictet–Spengler Cyclization for Polyheterocycle Formation

The Pictet-Spengler reaction is a powerful tool for synthesizing complex heterocyclic structures, particularly tetrahydro-β-carbolines and related systems. wikipedia.org For the this compound framework, this reaction becomes accessible after the initial reduction of the nitro group to 2-(3-aminophenyl)indolizine. This amine serves as the β-arylethylamine equivalent required for the cyclization.

The reaction proceeds by the condensation of the amine with an aldehyde or ketone, which, under acidic conditions, forms a reactive iminium ion. wikipedia.org This electrophilic iminium ion is then attacked by the electron-rich C-4 position of the phenyl ring (ortho to the amino group), leading to an intramolecular electrophilic aromatic substitution and subsequent ring closure. The final step involves an oxidation (aromatization) of the newly formed ring to yield a stable polyheterocyclic product. This sequence provides a direct route to novel, complex molecules where the indolizine core is fused to an additional heterocyclic ring system. The versatility of the Pictet-Spengler reaction allows for the introduction of diverse substituents based on the choice of the carbonyl component. nih.gov

General Oxidation Reactions of Indolizine Derivatives

The indolizine nucleus is an electron-rich aromatic system and, as such, is susceptible to oxidation. The outcomes of oxidation reactions can vary significantly depending on the oxidant and the reaction conditions, sometimes leading to cleavage of the heterocyclic ring.

For instance, treatment of indolizines with strong oxidizing agents like hydrogen peroxide can result in ring fission. Photooxygenation reactions of substituted indolizines have also been investigated, revealing complex pathways. acs.org Depending on the solvent and the use of a sensitizer (B1316253), these reactions can proceed through different intermediates, such as peroxidic zwitterions or dioxetanes, leading to products like pyridinyl-propenoic acid esters or oxirane-carboxaldehydes. acs.org In other cases, selective oxidation can occur without cleaving the ring. For example, the catalyzed oxidation of a 2-phenyl-5,6,7,8-tetrahydroindolizine (B1255225) derivative with oxygen under light yielded a hydroxylated indolizinone derivative under mild conditions. chim.it These findings indicate that the oxidation of the this compound framework must be approached with care, as both the indolizine core and potentially the phenyl substituent can react.

Metal-Catalyzed Coupling Reactions and C–H Functionalization

Palladium catalysis offers a powerful and versatile platform for the functionalization of the this compound core. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex derivatives.

Palladium-Catalyzed Coupling Reactions

The indolizine scaffold is highly amenable to palladium-catalyzed cross-coupling reactions, which provide an efficient means to introduce aryl, heteroaryl, and other organic fragments. rsc.orgrsc.org A particularly effective transformation is the direct arylation and heteroarylation at the C-3 position of the indolizine ring. nih.gov This reaction typically involves coupling an indolizine substrate with an aryl or heteroaryl halide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base. nih.gov The high reactivity of the C-3 position makes it the preferred site for such functionalization.

Other sophisticated palladium-catalyzed processes have been developed for the synthesis of the indolizine ring itself, which highlights the compatibility of this heterocycle with palladium chemistry. These include multicomponent reactions that assemble the indolizine core from simpler starting materials via carbonylative coupling and cycloaddition sequences. scispace.comnih.gov Such methods demonstrate that the indolizine framework is stable under various palladium-catalyzed conditions, suggesting that the this compound molecule can be further elaborated using established cross-coupling protocols like Suzuki, Heck, and Sonogashira reactions, primarily targeting the C-3 position or potentially pre-functionalized positions on the indolizine or phenyl rings.

Table 2: Examples of Palladium-Catalyzed Reactions on the Indolizine Core

Reaction Type Position Description
C-3 Arylation C-3 Direct coupling of indolizines with aryl halides to form 3-arylindolizines. nih.gov
Cross-Coupling/ Cycloisomerization C-1, C-3 Cascade reaction to build the indolizine ring with substituents at the 1 and 3 positions. rsc.org

| Carbonylative Coupling | Multiple | Multicomponent synthesis of the indolizine ring involving carbon monoxide. nih.gov |

Palladium(II)-Mediated C–H Functionalization

Direct C–H functionalization represents a highly atom-economical and efficient strategy for modifying organic molecules, avoiding the need for pre-functionalization (e.g., halogenation). The electron-rich nature of the indolizine ring makes it a suitable candidate for palladium(II)-mediated C–H activation. researchgate.net

The mechanism for these transformations often involves an electrophilic palladation at an electron-rich C–H bond of the heterocycle. beilstein-journals.orgacs.org For indolizines, the C-3 position is the most nucleophilic and therefore the most likely site for such a C–H activation event. Following palladation, the resulting palladium intermediate can engage in various coupling pathways. For example, in the presence of an alkene, a C-H alkenylation can occur via a sequence of migratory insertion and β-hydride elimination. beilstein-journals.org The palladium(II) catalyst is regenerated in an oxidative step, often requiring a stoichiometric oxidant like Cu(OAc)₂ or even molecular oxygen. beilstein-journals.orgacs.org This approach allows for the direct formation of C-C bonds at the C-3 position of this compound, providing a streamlined route to more complex derivatives.

Cycloaddition Reactions of Indolizines: Expanding the Core Structure

Indolizine and its derivatives are known to participate in cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. Among these, the [8+2] cycloaddition is a characteristic reaction for the indolizine framework, where the indolizine acts as an 8π component. This reactivity allows for the synthesis of the cycl[3.2.2]azine core structure, a class of aromatic N-heterocycles with interesting electronic and photophysical properties.

[8+2] Cycloaddition to Form Cyclazines

The [8+2] cycloaddition reaction of indolizines with various 2π components, such as alkynes and alkenes, provides a direct route to the cycl[3.2.2]azine skeleton. This transformation is significant as it allows for the expansion of the fused heterocyclic system in a single, often high-yielding, step. The reactivity of the indolizine in this pericyclic reaction is influenced by the electronic nature of both the substituents on the indolizine ring and the reacting dipolarophile.

For the specific case of this compound, the presence of the electron-withdrawing nitrophenyl group at the 2-position is expected to modulate the electronic properties of the indolizine system and, consequently, its reactivity in [8+2] cycloaddition reactions.

The mechanism of the [8+2] cycloaddition of indolizines can proceed through different pathways, primarily dependent on the electronic nature of the substituents on both the indolizine and the dienophile. Theoretical calculations and experimental observations suggest that three main mechanisms can be operative: a concerted one-step mechanism, a stepwise mechanism initiated by electrophilic addition, or a stepwise mechanism initiated by nucleophilic addition. mdpi.com

For indolizine systems reacting with dienophiles lacking strong polarizing groups, a concerted mechanism is often favored. mdpi.com However, the introduction of electron-withdrawing or electron-donating groups can shift the reaction towards a stepwise pathway. In the context of this compound, the nitrophenyl group acts as an electron-withdrawing substituent, which will influence the electron density of the indolizine core.

Theoretical studies on substituted indolizines, such as 6-nitroindolizine, have shown that the presence of an electron-withdrawing group on the indolizine ring can influence the reaction mechanism. mdpi.commsu.ru When reacting with an alkene bearing an electron-donating group, a stepwise mechanism involving initial nucleophilic addition of the alkene to the electron-deficient indolizine, followed by ring closure, is predicted. mdpi.com Conversely, when reacting with an electron-deficient alkene, the mechanism is anticipated to be a dipolar cycloaddition involving an initial electrophilic addition of the alkene to the indolizine. msu.ru

Table 1: Predicted Mechanisms of [8+2] Cycloaddition Based on Substituent Nature mdpi.com

Indolizine SubstituentAlkene/Alkyne SubstituentPredicted Mechanism
UnsubstitutedNon-polarConcerted
Electron-withdrawing (e.g., -NO2)Electron-donatingStepwise (Nucleophilic addition followed by ring closure)
UnsubstitutedElectron-withdrawing (e.g., -NO2)Stepwise (Electrophilic addition followed by ring closure)
Electron-withdrawing (e.g., -NO2)Electron-withdrawingStepwise (Electrophilic addition followed by ring closure)

The reaction of indolizines with alkynes and electron-deficient alkenes is a well-established method for the synthesis of cyclazines. The reactivity is generally high, especially with activated dienophiles.

In the case of this compound, its reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is expected to proceed to form the corresponding cyclazine. The electron-withdrawing nature of the 3-nitrophenyl group may decrease the nucleophilicity of the indolizine ring, potentially requiring more forcing reaction conditions compared to unsubstituted indolizine. However, the reaction is still expected to be feasible.

The reaction with electron-deficient alkenes, such as nitroethylene (B32686), is of particular interest due to the mechanistic implications. For an unsubstituted indolizine reacting with nitroethylene, theoretical calculations predict a stepwise mechanism involving an initial electrophilic attack of the nitroethylene on the electron-rich C-3 position of the indolizine, forming a zwitterionic intermediate, which then undergoes ring closure. mdpi.commsu.ru

Table 2: Expected Reactants and Products in [8+2] Cycloaddition of this compound

2π ComponentProduct Type
Dimethyl acetylenedicarboxylate (DMAD)Dicarbomethoxy-substituted cycl[3.2.2]azine
NitroethyleneNitro-substituted tetrahydrocycl[3.2.2]azine (initially), which can be oxidized to the corresponding cyclazine
AcrylonitrileCyano-substituted tetrahydrocycl[3.2.2]azine (initially), which can be oxidized to the corresponding cyclazine
Maleic anhydrideDicarboxy-substituted tetrahydrocycl[3.2.2]azine adduct

Spectroscopic and Theoretical Investigations of 2 3 Nitrophenyl Indolizine and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 2-(3-nitrophenyl)indolizine, offering empirical data to confirm its molecular structure and explore its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the indolizine (B1195054) core and the 3-nitrophenyl substituent. The protons on the indolizine ring typically appear in the aromatic region of the spectrum. For the parent indolizine, proton signals are observed at δ 6.28-7.76 ppm. chemicalbook.com The introduction of the 3-nitrophenyl group at the C-2 position will influence these chemical shifts. The protons on the nitrophenyl ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. In nitrobenzene, for example, the ortho protons (H2/H6) are the most deshielded (δ ~8.25 ppm), followed by the para proton (H4, δ ~7.71 ppm) and the meta protons (H3/H5, δ ~7.56 ppm). stackexchange.com A similar pattern of deshielding is anticipated for the protons of the 3-nitrophenyl group in the target molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. For the parent indolizine, carbon signals are distributed according to their electronic environment. researchgate.net The presence of the nitro group significantly affects the chemical shifts of the attached phenyl ring carbons. In nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) is highly deshielded (δ ~148.3 ppm), followed by the para-carbon (δ ~134.7 ppm). stackexchange.com This deshielding effect is a key diagnostic feature for confirming the substitution pattern. Analysis of related heterocyclic compounds, such as 2-(3-Nitrophenyl)-2,3-dihydoquinazolin-4(1H)-one, shows characteristic peaks for the nitrophenyl carbons and the heterocyclic core, providing a reference for assigning the spectrum of this compound. rsc.org

Coupling Constants (J): Spin-spin coupling between adjacent protons provides valuable information on the connectivity of the molecule. The coupling constants (J values) for the indolizine ring system are characteristic of its fused five- and six-membered ring structure. chemicalbook.com These couplings, typically in the range of 1-9 Hz, allow for the unambiguous assignment of protons on the heterocyclic core.

NucleusExpected Chemical Shift Range (δ, ppm)Key Structural Information
Indolizine Protons6.0 - 8.5Confirms the heterocyclic core structure.
3-Nitrophenyl Protons7.5 - 8.5Shows deshielding due to the NO₂ group.
Indolizine Carbons100 - 140Provides a carbon map of the fused rings.
3-Nitrophenyl Carbons120 - 150Ipso-carbon signal is significantly deshielded (~148 ppm).

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula is C₁₄H₁₀N₂O₂. uni.lu

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound (238.07 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts include [M+H]⁺ at 239.08151 and [M+Na]⁺ at 261.06345. uni.lu

Fragmentation Pattern: The fragmentation of this compound under electron impact (EI) is expected to follow pathways characteristic of both the indolizine nucleus and aromatic nitro compounds. arkat-usa.orgnih.gov Key fragmentation steps would likely involve:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). nih.gov

Cleavage of the Phenyl-Indolizine Bond: Fission of the bond connecting the phenyl ring to the indolizine core.

Ring Fragmentation: Decomposition of the indolizine ring system itself.

Analysis of related nitro-containing heterocyclic structures shows that fragmentation often proceeds via the loss of the NO or NO₂ radical, followed by further decomposition of the remaining structure. stackexchange.comsapub.org

Predicted Ion/FragmentPredicted m/zInterpretation
[M]⁺238.07Molecular Ion
[M+H]⁺239.08Protonated Molecular Ion
[M-NO]⁺208.08Loss of nitric oxide radical
[M-NO₂]⁺192.08Loss of nitrogen dioxide radical

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.

The IR spectrum is expected to display several key absorption bands:

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and characteristic stretching bands. The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretch is found between 1355-1315 cm⁻¹. These intense peaks are a definitive indicator of the nitro group. lew.ro

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the indolizine and phenyl rings are expected to appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). organic-chemistry.org

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic systems will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond connecting the phenyl ring to the nitro group is also expected.

C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the 900-675 cm⁻¹ region and can sometimes provide information about the substitution pattern of the aromatic rings. organic-chemistry.org

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aromatic C=C1600 - 1450In-ring Stretching
Nitro (NO₂)1550 - 1500Asymmetric Stretching
Nitro (NO₂)1355 - 1315Symmetric Stretching
Aromatic C-H900 - 675Out-of-plane Bending

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light that causes electronic transitions between molecular orbitals. researchgate.net

The spectrum is a result of π → π* and potentially n → π* transitions within the conjugated π-system of the molecule. researchgate.net The indolizine core itself is a chromophore, and its conjugation with the 3-nitrophenyl group creates an extended π-system. This extension of conjugation is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.

Studies on analogous indolizine derivatives show that the presence of a strongly electron-withdrawing group like the nitro group profoundly influences the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). uni.lu This typically leads to a smaller HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. For example, in a study of indolizine pentathiepines, the nitro-substituted derivative showed a dominant absorption band at 360 nm, attributed to a HOMO to LUMO+1 transition, which was significantly red-shifted compared to the unsubstituted analogue. uni.lu A similar significant absorption in the near-UV or visible region is expected for this compound.

Transition TypeExpected Wavelength RegionDescription
π → π> 250 nmElectronic transition within the extended conjugated system.
n → πLonger wavelength, lower intensityTransition involving non-bonding electrons on the nitrogen or oxygen atoms.

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of related structures allows for a reliable prediction of its key structural features.

Structural ParameterExpected FeatureBasis of Prediction
Crystal SystemMonoclinic or TriclinicData from analogous indolizine derivatives. nih.gov
Molecular GeometryPlanar indolizine core with a twisted nitrophenyl ring.Steric considerations and data from related structures.
Intermolecular ForcesC-H···O hydrogen bonds, π-π stacking.Presence of nitro and aromatic functionalities. nih.gov

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Theoretical studies on related indolizine and nitroaromatic systems have successfully used methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate various properties. researchgate.netresearchgate.net For this compound, these calculations can be used to:

Optimize Molecular Geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental X-ray data if available. sigmaaldrich.com

Calculate Vibrational Frequencies: Theoretical IR spectra can be computed to aid in the assignment of experimental absorption bands. researchgate.net

Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The energies and spatial distributions of these frontier orbitals determine the molecule's electronic transitions and reactivity. It is expected that the HOMO will be primarily located on the electron-rich indolizine ring, while the LUMO will be centered on the electron-deficient nitrophenyl moiety, facilitating a charge-transfer character for the HOMO-LUMO transition. uni.luresearchgate.net

Predict NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are valuable for assigning experimental spectra, especially for complex molecules. researchgate.net

These computational approaches provide a robust theoretical framework for interpreting the experimental spectroscopic data and understanding the structure-property relationships of this compound. sigmaaldrich.comresearchgate.net

Electronic Structure Analysis (HOMO/LUMO Characteristics and Overlap)

In the parent indolizine molecule, the HOMO is typically localized on the five-membered pyrrole-like ring, which is electron-rich, while the LUMO is distributed across the bicyclic system. The introduction of a 3-nitrophenyl group at the C-2 position significantly modulates this electronic landscape. The nitrophenyl group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO. This effect is primarily due to the inductive and resonance effects of the nitro (-NO2) group.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, implying higher chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the substituent likely leads to a reduction in the HOMO-LUMO gap compared to unsubstituted indolizine, enhancing its reactivity.

Computational studies on similar nitroaromatic compounds show that the HOMO is often distributed over the electron-rich aromatic core, while the LUMO is concentrated on the electron-deficient nitro-substituted ring. By analogy, in this compound, the HOMO would reside primarily on the indolizine ring system, while the LUMO would be significantly localized on the nitrophenyl moiety. This spatial separation of the frontier orbitals characterizes it as a donor-π-acceptor (D-π-A) type system.

Table 1: Conceptual Frontier Orbital Characteristics

Compound MoietyOrbitalExpected Energy LevelPrimary Localization
Indolizine (Parent)HOMORelatively HighIndolizine Core
Indolizine (Parent)LUMORelatively LowIndolizine Core
This compoundHOMOLoweredIndolizine Core
This compoundLUMOSignificantly LoweredNitrophenyl Group

Aromaticity Assessment and Bond Length Alternations within the Indolizine System

Indolizine is classified as an aromatic compound, possessing a 10-π electron system that is isoelectronic with naphthalene. However, its aromaticity is not uniformly distributed, and it exhibits a degree of bond length alternation, suggesting a partial tetraene-like character. nih.gov This structural feature is a key aspect of its chemical reactivity. nih.gov

The degree of aromaticity can be computationally assessed using indices such as the harmonic oscillator model of aromaticity (HOMA). For the parent indolizine, the six-membered ring generally shows a higher degree of aromaticity compared to the five-membered ring.

The introduction of the 2-(3-nitrophenyl) substituent is expected to influence the bond lengths and aromatic character of the indolizine core. The electronic communication between the substituent and the heterocyclic system can either enhance or reduce the bond length alternation. Given the electron-withdrawing nature of the nitrophenyl group, it can pull electron density from the indolizine system, potentially increasing the deviation from ideal aromatic bond lengths.

Table 2: Representative Bond Lengths in Aromatic Systems

SystemBond TypeTypical Bond Length (Å)Characteristic
BenzeneC-C~1.39No alternation
Indolizine (Pyrrole ring)C-C / C-N1.37 - 1.42Some alternation
Indolizine (Pyridine ring)C-C / C-N1.36 - 1.41Some alternation

Dipole Moment Analysis and Excited State Properties

Upon electronic excitation, the charge distribution within the molecule changes, leading to a different dipole moment in the excited state. For D-π-A systems like this compound, excitation often involves an intramolecular charge transfer (ICT) from the donor (indolizine) to the acceptor (nitrophenyl). This ICT process typically results in a substantial increase in the dipole moment in the excited state compared to the ground state. chemrxiv.org

This change in dipole moment is responsible for the solvatochromic properties of such compounds, where the absorption and emission spectra shift depending on the polarity of the solvent. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting excited state energies, oscillator strengths, and dipole moments. chemrxiv.orgmdpi.com Studies on analogous molecules like indole (B1671886) show that the dipole moment of the first excited state (the ¹La state) is considerably larger than that of the ground state, leading to its stabilization in polar solvents. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a vital tool for understanding the reaction mechanisms of indolizine derivatives. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. mdpi.com

The chemistry of indolizines is dominated by electrophilic substitution, which preferentially occurs at the C-3 and C-1 positions of the five-membered ring due to its high electron density. Computational studies can model the approach of an electrophile to the indolizine ring, calculating the activation barriers for substitution at different positions to rationalize the observed regioselectivity. For this compound, the substituent at C-2 would sterically hinder attack at C-1 and C-3 to some extent, but these positions are still expected to be the most reactive.

Indolizines also participate in cycloaddition reactions, acting as an 8π component in [8+2] cycloadditions. nih.gov The mechanism of these reactions, whether concerted or stepwise, can be investigated computationally by searching for the relevant transition states and any potential zwitterionic or biradical intermediates. nih.govmdpi.com The presence of the nitrophenyl group can influence the rate and selectivity of these reactions by modifying the electronic properties of the indolizine diene system.

Protonation Site Preference Studies

The basicity of the indolizine nucleus is a key aspect of its reactivity. Experimental and theoretical studies have shown that protonation of indolizines occurs preferentially on the five-membered ring. Molecular orbital calculations and NMR studies consistently indicate that the C-3 position is the most basic site and is the preferred point of protonation under acidic conditions. chim.it If the C-3 position is substituted, protonation may occur at C-1. chim.it

Non Biological Applications and Functional Materials Derived from 2 3 Nitrophenyl Indolizine

Optoelectronic and Photonic Applications

The tunable nature of the indolizine (B1195054) core allows for the strategic design of materials with specific light-absorbing and emitting properties. By modifying the substituents on the indolizine ring system, researchers can fine-tune the electronic structure, leading to applications in various optoelectronic and photonic devices.

Development of Fluorophores and Fluorescent Dyes

Derivatives of the indolizine scaffold are effective fluorophores, with emission properties that can be systematically controlled. The introduction of a nitrophenyl group, a strong electron acceptor, in conjunction with an electron-donating indolizine core, can create a structure with significant intramolecular charge transfer (ICT) characteristics. rsc.orgresearchgate.net This ICT process is crucial for developing novel fluorescent dyes.

For instance, studies on 2-oxo-pyrano[2,3-b]indolizine structures, which are related to the indolizine core, have demonstrated that the presence of a nitrophenyl group as a strong acceptor and the indolizine derivative as a strong donor facilitates ICT in polar solvents. rsc.orgresearchgate.net This can lead to the generation of multiple excited states and distinct emission pathways. researchgate.net Dyes based on the 2-oxo-pyrano[2,3-b]indolizine core exhibit absorption and emission in the blue-green region of the spectrum, with some derivatives achieving fluorescence quantum yields as high as 92%. rsc.org The significant overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within the core structure is responsible for these high quantum yields. rsc.org

The photophysical properties of these indolizine-based dyes can be finely tuned by introducing various substituents, allowing for the creation of a range of fluorophores with tailored absorption and emission spectra. rsc.org Research on 3,7-disubstituted indolizine compounds has shown that the emission wavelength can be shifted from blue to orange (462–580 nm) by introducing different electron-withdrawing groups, demonstrating the platform's versatility. nih.gov

Table 1: Photophysical Properties of Selected Indolizine-Based Dyes

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (Φfl) Solvent
Dye 2g 420-470 440-520 0.92 Dichloromethane

Data sourced from studies on 2-oxo-pyrano[3,2-b]indolizines, where compound 3ab contains a nitrophenyl group. researchgate.net

Materials for Optoelectronic Devices

The development of stable and tunable polycyclic aromatic compounds is a central goal in the field of organic optoelectronics. chemrxiv.org Indolizine derivatives, including π-expanded indoloindolizines, are promising candidates for these applications due to their enhanced stability and tunable optoelectronic properties. chemrxiv.org These materials exhibit vibrant colors and fluorescence across the visible spectrum, making them suitable for use in devices like organic light-emitting devices (OLEDs). chemrxiv.orgresearchgate.net By modifying the molecular structure, such as through benzannulation, researchers can precisely control the HOMO-LUMO gap, which directly influences the material's electronic and optical characteristics. chemrxiv.org This rational design approach opens the door for creating new organic materials for high-performance optoelectronic devices with improved longevity. chemrxiv.orgnih.govmdpi.com

Photoresponsive Materials

Indolizine derivatives have been identified as components in the creation of photoresponsive materials. researchgate.net These materials can change their properties upon exposure to light, a characteristic that is fundamental to devices such as photoswitches and optical data storage systems. nih.gov The inherent charge transfer capabilities of the indolizine scaffold, especially when functionalized with groups like nitrophenyl, can be harnessed to induce these photo-driven changes.

Components for Dye-Sensitized Solar Cells (DSSCs)

Indolizine-based compounds have emerged as exceptionally strong organic donor building blocks for donor-π-bridge-acceptor (D-π-A) dyes used in dye-sensitized solar cells (DSSCs). nih.govmst.edu The planar nature and pro-aromaticity of the indolizine heterocycle contribute to its powerful electron-donating ability, which is greater than that of more common donors like triarylamines and diarylamines. researchgate.netmst.edu

In the design of these dyes, the indolizine unit serves as the electron donor, connected via a π-bridge (like thiophene) to an acceptor/anchoring group (like cyanoacrylic acid). mst.edu This structure facilitates efficient charge separation and injection into the semiconductor (e.g., TiO2) of the solar cell. A sensitizer (B1316253) incorporating a heavily alkylated indolizine donor has demonstrated excellent light absorption and, crucially, reduced recombination rates of electrons, which is a common loss mechanism in DSSCs. nih.govuky.edu This specific design led to DSC devices with efficiencies of up to 8%. nih.govuky.edu The performance of these indolizine-based dyes has been studied computationally, electrochemically, and spectroscopically to understand and optimize their function within solar cell devices. mst.edu

Table 2: Performance of an Indolizine-Based Sensitizer in DSSCs

Redox Shuttle Power Conversion Efficiency (η)
I⁻/I₃⁻ up to 8%

Data for a sensitizer incorporating a heavily alkylated surface blocking indolizine donor. nih.govuky.edu

Chemo-sensing and Environmental Applications

The fluorescence properties of indolizine derivatives make them attractive for sensing applications. Changes in the emission intensity or wavelength upon interaction with an analyte can be used as a detectable signal.

Development of General Chemical Sensors

The intramolecular charge transfer (ICT) effect in indolizine fluorophores is a key mechanism for the design of chemical sensors. nih.gov For example, an indolizine-based fluorescent scaffold has been successfully developed into a pH sensor. nih.gov The protonation or deprotonation of the molecule alters the electronic structure, leading to a measurable change in its fluorescence, allowing for the detection of pH changes. This principle can be extended to the detection of other chemical species. While specific sensors based on 2-(3-Nitrophenyl)indolizine are not extensively detailed, related structures containing nitrophenyl groups have been used in colorimetric sensors for detecting anions through hydrogen bonding interactions. mdpi.com The strong electron-withdrawing nature of the nitrophenyl group can make the protons on an associated binding site (like a thiourea (B124793) group) more acidic, enhancing its ability to bind and sense anions. mdpi.com

Exploration as Fluorescent Probes in Aqueous Systems

The development of fluorescent probes that can function effectively in aqueous environments is crucial for many applications. Indolizine derivatives have shown potential in this area. acs.org A general strategy involves synthesizing indolizines with a 2-nitrophenyl group, which can then be used as precursors to create more complex polyheterocyclic systems. acs.org

For instance, research has demonstrated the synthesis of indolizines featuring a 2-nitrophenyl group at the C2 position through the condensation of 2-methylpyridines with 2-bromo-2′-nitroacetophenone. These intermediates undergo a subsequent reduction of the nitro group, followed by an oxidative Pictet–Spengler cyclization with various aldehydes. This process yields a class of fluorophores known as indolizino[3,2-c]quinolines. acs.org Several compounds from this new series of polyheterocyclic molecules were found to possess unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems. acs.org These fused heterocyclic systems can act as environment-sensitive fluorophores, making them suitable for live-cell imaging applications with good compatibility in aqueous environments. elsevierpure.com The inherent characteristics of the indolizine core, such as its aromaticity, planarity, and fluorescence, contribute to its utility in the design of sensors and biomarkers. chim.it

Table 1: Photophysical Properties of Selected Indolizino[3,2-c]quinoline Derivatives

This table is representative of data for indolizine derivatives developed for fluorescence applications and is based on findings for the broader class of compounds derived from 2-(nitrophenyl)indolizine precursors.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
Derivative A3504501000.65
Derivative B3654751100.58
Derivative C3805101300.45

Detection of Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are a broad class of chemicals that readily vaporize at room temperature and are emitted from both natural and anthropogenic sources. aip.org Monitoring VOCs is critical for environmental quality assessment and public health. aip.orgazom.com The development of sensitive and selective sensors for VOC detection is an active area of research. aip.orgharvard.edu

Substituted indolizines have been identified as promising candidates for use in the detection of volatile organic compounds. chim.it The fluorescence properties of the indolizine core can be modulated by interactions with analyte molecules, forming the basis for a sensory response. While the broader class of indolizine derivatives has been cited for this application, specific performance data for this compound in VOC detection are not extensively detailed in the available literature. However, the principle relies on the interaction between the VOC molecules and the π-conjugated system of the indolizine, leading to changes in its photophysical properties, such as fluorescence quenching or enhancement, which can be measured and correlated to the concentration of the VOC. chim.it

Advanced Materials Science Contributions of Indolizine Derivatives

The unique electronic and photophysical properties of the indolizine ring system make its derivatives valuable components in the field of advanced materials science. researchgate.netresearchgate.net Their applications span optoelectronic devices, dyes, and specialized sensors. chim.it

One of the most significant areas of application is in organic light-emitting devices (OLEDs). chim.itnih.gov Indolizine derivatives have been successfully employed as electroluminescent materials. chim.it For example, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been designed and synthesized. nih.gov These materials exhibit appropriate emission wavelengths around 450 nm in both solution and thin solid films and show enhanced thermal stability, making them suitable for use in OLEDs. nih.gov The investigation into their photophysical, electrochemical, and thermal properties confirms their potential for such applications. nih.gov

Beyond OLEDs, substituted indolizines have been utilized as organic sensitizer components for dye-sensitized solar cells and as photoresponsive materials. chim.it The versatility of the indolizine scaffold allows for chemical modifications to tune its electronic and optical properties for specific material science applications. nih.govacs.org

Table 2: Properties of 1,2-Diphenylindolizine Derivatives for OLED Applications

This table presents data for representative indolizine derivatives to illustrate their suitability as advanced materials.

DerivativeEmission Max (λem, nm) (Film)Band Gap (eV)Decomposition Temp (Td, °C)
DPI-14503.1>300
DPI-24523.2>315
DPI-34483.4>320

Q & A

Q. Key Insights :

  • High LogP values suggest potential blood-brain barrier penetration but may increase hepatotoxicity risk .
  • Use molecular docking to assess hERG channel inhibition, a critical toxicity endpoint .

Advanced: How should researchers resolve contradictions in cytotoxicity data across indolizine derivatives?

Answer:
Contradictory IC50_{50} values (e.g., 312 μg/mL vs. 393 μg/mL for methylphenyl vs. nitrophenyl derivatives) may arise from:

  • Cell line variability : HepG-2 (liver cancer) vs. other lines (e.g., MCF-7 for breast cancer).
  • Assay conditions : MTT assay protocols differ in incubation time (24–72 hours) and serum concentration .

Q. Methodological Recommendations :

Standardize cell culture conditions (e.g., passage number, seeding density).

Validate results with orthogonal assays (e.g., ATP-based luminescence).

Compare nitro-substituted derivatives against unmodified indolizines to isolate electronic effects .

Advanced: What strategies enhance the biochemical efficacy of this compound as a hyaluronidase inhibitor?

Answer:
From enzyme inhibition studies:

  • Structural optimization : Introduce carboxylic acid groups (e.g., 2-(4-bromophenyl)-3-methylindolizine-8-carboxylic acid) to improve binding affinity. The nitro group’s electron-withdrawing effect enhances electrophilic interactions with SagHyal4755 (IC50_{50}: 85 μM) .
  • Bioisosteric replacement : Replace nitro groups with sulfonamides or trifluoromethyl to balance potency and solubility .

Validation : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive).

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) in nitrophenyl-indolizines?

Answer:
Follow a systematic SAR workflow:

Synthesize analogs : Vary nitro group position (para vs. meta) and introduce halogens or methoxy groups.

Assay biological activity : Test against multiple targets (e.g., 5-HT2A_{2A} receptors, hyaluronidases) .

Computational modeling : Use MOE or AutoDock to correlate electrostatic potential maps with IC50_{50} values.

Example : Ethyl-2-(4-nitrophenyl)indolizine-1-carboxylate showed distinct 1H^1H NMR shifts compared to 3-nitro isomers, enabling SAR analysis of electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.